molecular formula C23H17N7O B2354301 (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile CAS No. 1025363-99-8

(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2354301
CAS No.: 1025363-99-8
M. Wt: 407.437
InChI Key: SANVSZKCKYQOJP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a type of organic compound known as a pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The presence of the cyano group (-CN) and the methoxy group (-OCH3) in the compound suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached phenyl, methoxy, and cyano groups. The (Z)- prefix in the name indicates that the highest priority groups on either side of the double bond are on the same side .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the cyano, methoxy, and phenyl groups. Pyrazoles can undergo a variety of reactions, including substitutions and additions .

Scientific Research Applications

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds to form amine-treated polymers. These modifications led to increased thermal stability and enhanced antibacterial and antifungal activities, indicating potential medical applications (Aly et al., 2015).

Synthesis of Schiff Bases

Novel Schiff bases were synthesized using a precursor similar in complexity to the compound , demonstrating significant antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies show that compounds with a similar structural framework can significantly protect metals from corrosion, offering applications in materials science and engineering (Yadav et al., 2016).

Organic Synthesis and Heterocyclic Chemistry

Research into the synthesis of various heterocycles from compounds bearing resemblance to the target compound has provided insights into developing novel organic materials with potential electronic, photoluminescent, or biological properties. These syntheses involve innovative reactions that enrich the field of organic and materials chemistry (Mahata et al., 2003).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities have been a significant focus. Compounds structurally related to the target molecule have shown promising results against a range of microbial and fungal strains, indicating their potential in developing new therapeutic agents (Okasha et al., 2022).

Future Directions

The study of new pyrazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new drugs. This particular compound, with its combination of functional groups, could be an interesting subject for future research .

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N7O/c1-31-19-9-7-15(8-10-19)21-17(14-30(29-21)18-5-3-2-4-6-18)11-16(12-24)22-20(13-25)23(26)28-27-22/h2-11,14H,1H3,(H3,26,27,28)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVSZKCKYQOJP-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=C(C(=NN3)N)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=C(C(=NN3)N)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.